molecular formula C10H11N3O3 B1599233 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid CAS No. 957487-32-0

5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

Cat. No.: B1599233
CAS No.: 957487-32-0
M. Wt: 221.21 g/mol
InChI Key: ICZFVKOUEQVVPE-UHFFFAOYSA-N
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Description

5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that features both pyrazole and isoxazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen heteroatoms in its structure contributes to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrazine-coupled pyrazole derivatives, which exhibit antileishmanial and antimalarial activities . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been reported to affect oxidative stress levels in cells, which can lead to changes in cellular components and functions . This compound may similarly impact cellular processes, although specific studies on its cellular effects are limited.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, pyrazole derivatives are known to exhibit tautomerism, which can influence their reactivity and biological activity . This compound likely follows similar mechanisms, affecting gene expression and enzyme activity through binding interactions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Pyrazole derivatives have been studied for their stability and degradation patterns, which are crucial for understanding their long-term effects . This compound’s stability and degradation over time can significantly impact its efficacy and safety in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on pyrazole derivatives have shown that their biological activity can be dose-dependent, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Pyrazole derivatives are known to participate in metabolic reactions that influence metabolic flux and metabolite levels . This compound’s involvement in metabolic pathways can provide insights into its potential therapeutic applications and side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Understanding its transport and distribution can help in designing effective delivery systems for therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Identifying its subcellular localization can provide insights into its mechanism of action and potential therapeutic targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid typically involves the construction of the pyrazole and isoxazole rings followed by their coupling. One common method involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 5-Methyl-1H-pyrazole-3-carboxylic acid
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is unique due to the presence of both pyrazole and isoxazole rings in its structure. This dual-ring system imparts distinct chemical properties, such as enhanced stability and reactivity, compared to compounds with only one of these rings. Additionally, the specific substitution pattern on the pyrazole ring (1-ethyl-5-methyl) further differentiates it from other similar compounds .

Properties

IUPAC Name

5-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-13-6(2)7(5-11-13)9-4-8(10(14)15)12-16-9/h4-5H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZFVKOUEQVVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=CC(=NO2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424452
Record name 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957487-32-0
Record name 5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957487-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid
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5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

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